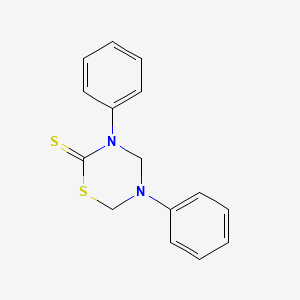![molecular formula C16H17F2N3 B11959124 4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline CAS No. 200116-11-6](/img/structure/B11959124.png)
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) bonded to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H18F2N2, and it has a molecular weight of 276.33 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-difluoroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline under basic conditions to yield the desired azo compound.
Reaction Conditions:
-
Diazotization:
- Reagents: 2,4-difluoroaniline, sodium nitrite, hydrochloric acid
- Temperature: 0-5°C
- Solvent: Water
-
Azo Coupling:
- Reagents: Diazonium salt, N,N-diethylaniline
- Temperature: 0-5°C
- Solvent: Water or ethanol
- pH: Basic (using sodium hydroxide or sodium carbonate)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or neutral medium
-
Reduction:
- Reagents: Sodium dithionite, zinc dust in acetic acid
- Conditions: Mild heating
-
Substitution:
- Reagents: Halogens, nitrating agents
- Conditions: Varies depending on the substituent
Major Products
Oxidation Products: Nitroso derivatives
Reduction Products: Corresponding amines
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the production of colored polymers and textiles.
Mechanism of Action
The compound exerts its effects primarily through its diazenyl group, which can interact with various molecular targets. The azo group can undergo reversible cis-trans isomerization under light, making it useful in photoresponsive materials. Additionally, the compound can form stable complexes with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-dimethylaniline
- **4-[(E)-(2,4-difluorophenyl)diazenyl]aniline
- **4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylbenzeneamine
Uniqueness
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the diethylamino group enhances its solubility in organic solvents and its ability to form stable complexes with metals, making it more versatile in various applications compared to its analogs.
Properties
CAS No. |
200116-11-6 |
|---|---|
Molecular Formula |
C16H17F2N3 |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
4-[(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17F2N3/c1-3-21(4-2)14-8-6-13(7-9-14)19-20-16-10-5-12(17)11-15(16)18/h5-11H,3-4H2,1-2H3 |
InChI Key |
VSEKWLHSSZNAHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



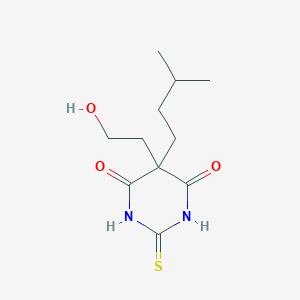
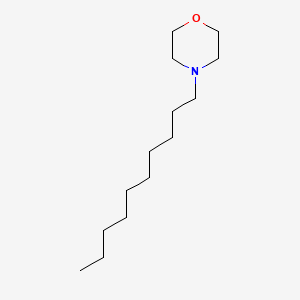



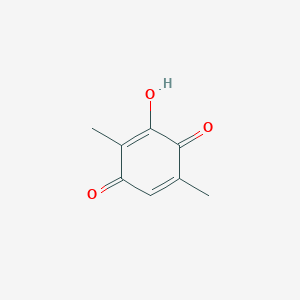
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)
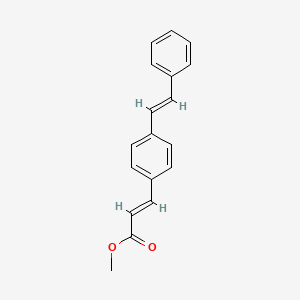
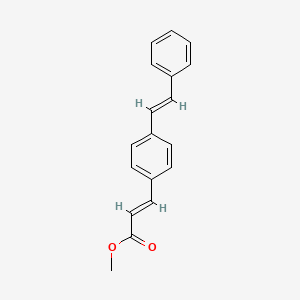
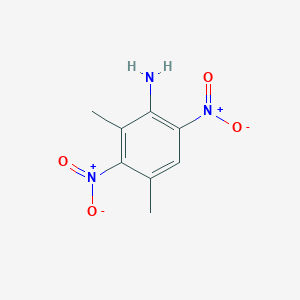

![4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine](/img/structure/B11959102.png)
